molecular formula C11H8ClN3O2 B13557809 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid

4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid

Cat. No.: B13557809
M. Wt: 249.65 g/mol
InChI Key: PPLZRQJZOKXXAG-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chlorophenyl group attached to the amino group at the 4th position of the pyrimidine ring and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-chloroaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    4-Amino-2-chloropyrimidine-5-carboxylic acid: Similar structure but with an amino group at the 4th position.

    3-Chloro-4-aminopyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is unique due to the specific arrangement of the chlorophenyl and carboxylic acid groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-(3-chloroanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(4-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

PPLZRQJZOKXXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC=C2C(=O)O

Origin of Product

United States

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